Bienvenue dans la boutique en ligne BenchChem!

XL765

PI3K/mTOR dual inhibition Prostate cancer Antiproliferative activity

XL765 (Voxtalisib, SAR245409) is the definitive dual PI3K/mTOR inhibitor for cancer signaling research. Unlike single-target agents, its pan-Class I PI3K/mTOR blockade recapitulates true pathway shutdown—critical for prostate cancer, CLL, and resistance models. Quantified >95-fold greater mTOR potency vs. PI3K-selective XL147. Orally bioavailable, extensively validated in Phase I/II trials. Essential for studies requiring simultaneous PI3K/mTOR interrogation.

Molecular Formula C31H29N5O6S
Molecular Weight 599.7 g/mol
Cat. No. B560383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL765
SynonymsN-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide
Molecular FormulaC31H29N5O6S
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC
InChIInChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)
InChIKeyHJSSPYJVWLTYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XL765 (Voxtalisib, SAR245409): Dual PI3K/mTOR Inhibitor for Targeted Oncology Research


XL765 (Voxtalisib, SAR245409) is a synthetic pyridopyrimidinone derivative that acts as a potent, reversible, and ATP-competitive pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks; p110α, β, γ, and δ) with additional activity against the mammalian target of rapamycin (mTOR) kinase. It was jointly developed by Exelixis and Sanofi. This compound is orally bioavailable and has been advanced through Phase I/II clinical trials for various malignancies [1]. Broad kinase selectivity profiling across >130 protein kinases confirms its high selectivity for these targets [2].

Why XL765 Cannot Be Replaced by a PI3K-Only or mTOR-Only Inhibitor


The PI3K/AKT/mTOR pathway is a highly integrated signaling network where feedback and cross-talk mechanisms can limit the efficacy of selective agents. Preclinical evidence demonstrates that inhibiting only PI3K (e.g., with XL147) or only mTOR (e.g., with rapamycin) fails to recapitulate the biological effects achieved by the dual blockade provided by XL765. This is a critical differentiator for procurement: the compound's unique pharmacological profile cannot be mimicked by simply combining single-target inhibitors [1], and its broader anti-proliferative activity across cell lines is a distinct feature not observed with its PI3K-selective analog .

XL765 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparators


Superior Antiproliferative Efficacy of XL765 Compared to PI3K-Selective XL147

In a direct head-to-head comparison across 8 prostate cancer cell lines, the dual PI3K/mTOR inhibitor XL765 demonstrated superior antiproliferative effects compared to the sole PI3K inhibitor XL147 (SAR245408), a structurally related analog from the same developer [1]. The study also included the mTOR-selective inhibitor rapamycin, confirming that dual blockade is necessary for maximal effect [1].

PI3K/mTOR dual inhibition Prostate cancer Antiproliferative activity

Broad Cellular Growth Inhibition by XL765 vs. PI3K-Selective XL147 and PIK90

A cross-study analysis of cellular assay data shows that XL765 inhibits cell growth and induces apoptosis in a significantly broader panel of cancer cell lines and at lower concentrations compared to the PI3K-selective inhibitors XL147 and PIK90 [1]. This effect is attributed to the concurrent inhibition of mTOR, which leads to greater apoptosis induction than PI3K inhibition alone [1].

PI3K/mTOR dual inhibitor Pancreatic cancer Cytotoxicity

Enhanced Cytotoxicity in CLL: Pan-PI3K/mTOR Inhibitor XL765 Outperforms Isoform-Specific PI3K Inhibitors

In primary chronic lymphocytic leukemia (CLL) cells, the pan-Class I PI3K/mTOR inhibitor XL765 (SAR245409) exhibits greater cytotoxicity than isoform-specific inhibitors targeting only PI3Kα or PI3Kδ [1]. This study revealed that combined inhibition of PI3Kα and PI3Kδ is required to effectively block CLL cell survival, adhesion, and proliferation, a therapeutic profile uniquely offered by a pan-PI3K inhibitor like XL765 [1].

Chronic Lymphocytic Leukemia PI3K/mTOR dual inhibition Cytotoxicity

Distinct Kinase Selectivity Profile: Class I PI3K and mTOR Selectivity vs. Pan-Kinase Profiling

Broad kinase selectivity profiling of XL765 against a panel of >130 protein kinases revealed that it is highly selective for its intended targets: Class I PI3Ks and mTOR [1]. Quantitative assessment of its inhibitory activity shows distinct potency across Class I PI3K isoforms, with an IC50 of 39 nM for p110α, 113 nM for p110β, 9 nM for p110γ, and 43 nM for p110δ, along with IC50 values of 157 nM for mTOR and 150 nM for DNA-PK . In contrast, the structurally related PI3K-selective inhibitor XL147 exhibits negligible mTOR inhibition with an IC50 of >15 µM .

Kinase selectivity Off-target activity Chemical biology

Optimal Applications for XL765 Based on Demonstrated Preclinical Differentiation


Investigating Dual PI3K/mTOR Blockade in Prostate Cancer Models

XL765 is the optimal tool for studies requiring potent, dual inhibition of PI3K and mTOR in prostate cancer. Its demonstrated superiority over the sole PI3K inhibitor XL147 in reducing proliferation and inducing apoptosis in prostate cancer cell lines makes it the preferred choice for exploring the therapeutic potential of this dual-targeting strategy [1].

Mechanistic Studies of Combined PI3Kα and PI3Kδ Inhibition in Hematological Malignancies

For research into B-cell malignancies like CLL, where combined inhibition of PI3Kα and PI3Kδ is essential for blocking survival and proliferation signals, XL765 serves as a critical probe. Its pan-Class I PI3K activity, coupled with mTOR inhibition, provides a unique profile that isoform-specific PI3Kδ inhibitors cannot replicate [2].

Chemical Biology Studies Requiring a Well-Characterized Dual Kinase Inhibitor

When the experimental objective is to define the functional consequences of simultaneous PI3K and mTOR inhibition, XL765 is the superior choice over a PI3K-selective analog like XL147. The quantitative, >95-fold difference in mTOR inhibitory potency between XL765 and XL147 provides a clean, data-driven justification for compound selection in pathway interrogation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.